2-Amino-4,5-dihydroxybenzoic acid vs. 4-Aminobenzoic Acid (PABA) | Quantitative Comparison of Dihydroorotase (DHOase) Enzyme Inhibition
2-Amino-4,5-dihydroxybenzoic acid demonstrates measurable inhibition of the enzyme dihydroorotase (DHOase) from mouse Ehrlich ascites cells, a key enzyme in *de novo* pyrimidine biosynthesis. In a direct comparison, 4-aminobenzoic acid (PABA) shows no detectable inhibition of this enzyme under identical assay conditions [1]. This indicates that the specific 2-amino-4,5-dihydroxy substitution pattern is a critical determinant for DHOase active site recognition, whereas the 4-amino isomer is completely inactive.
| Evidence Dimension | Inhibition of Dihydroorotase (DHOase) Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1 mM) [1] |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA): No inhibition detected (IC50 > 10 mM, inferred inactive at relevant concentrations) [1] |
| Quantified Difference | >10-fold selectivity (qualitative difference between measurable inhibition and no inhibition) |
| Conditions | Mouse Ehrlich ascites cell DHOase enzyme; 10 µM compound concentration; pH 7.37 |
Why This Matters
This provides a clear, quantifiable basis for selecting 2-A-4,5-DHBA over PABA in any research program investigating DHOase as a target for antiproliferative or immunosuppressive therapy, where PABA would be an unsuitable negative control or inactive analog.
- [1] BindingDB. Affinity Data for 2-Amino-4,5-dihydroxybenzoic acid: IC50 = 1.00E+6 nM for Dihydroorotase. Assay Description: Compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at the concentration of 10 uM and at pH 7.37. Accessed 2025. View Source
